Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate
Description
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl-linked 4-(trifluoromethoxy)phenyl substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, making this compound a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethoxy group enhances metabolic stability and lipophilicity, traits often exploited in bioactive molecule design .
Properties
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethoxy)phenyl]carbamoyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)21-8-10(9-21)13(22)20-11-4-6-12(7-5-11)24-16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMAGJZRSDRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxyazetidine-1-carboxylate, which is then reacted with 4-(trifluoromethoxy)phenyl isocyanate to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine or phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes . The trifluoromethoxy group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Comparisons
Contrasts with Non-Azetidine Analogs
- CAS 175277-18-6 (4-(Trifluoromethoxy)benzoic Acid Hydrazide) : Lacks the azetidine-Boc scaffold but shares the trifluoromethoxy phenyl motif. This compound is more suited for hydrazide-based conjugations rather than heterocyclic drug design .
- CAS 123986-64-1 (tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate) : Features a hydroxymethylbenzyl group instead of azetidine, limiting its utility in rigid scaffold-based applications .
Biological Activity
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18F3N2O3
- Molecular Weight : 348.32 g/mol
- CAS Number : 137651645
The compound features a tert-butyl group, a carbamate moiety, and a trifluoromethoxy-substituted phenyl ring, which are crucial for its biological activity.
Cytotoxic Properties
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have shown enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin.
| Cell Line | Compound Activity (EC50) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.107 μM | |
| HepG2 (Liver Cancer) | 10.28 μg/mL | |
| A549 (Lung Cancer) | 10.79 μM |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Inhibition of Kinase Activity : The compound has been observed to inhibit ERK1/2 kinase pathways, which are critical for cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that the compound triggers apoptosis in cancer cells by activating caspases, which are essential for the apoptotic process.
- Cell Cycle Arrest : It has been noted that the compound induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly enhances the biological activity of the compound. This modification increases lipophilicity and potentially facilitates better interaction with biological targets.
Key Findings from SAR Studies:
- Compounds lacking the trifluoromethyl group exhibited reduced cytotoxicity.
- The addition of bulky groups like tert-butyl improved solubility and bioavailability.
- Substituents on the phenyl ring affected binding affinity and selectivity towards cancer cell lines.
Case Studies
Several studies have focused on the anticancer properties of azetidine derivatives, including those structurally related to this compound.
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Study on MCF-7 Cells :
- A study demonstrated that azetidine derivatives exhibited stronger antiproliferative effects than traditional chemotherapeutic agents.
- The mechanism involved apoptosis induction through caspase activation pathways.
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Assessment Against HepG2 Cells :
- The compound showed a significant reduction in cell viability at low concentrations, indicating high potency against liver cancer cells.
- Molecular docking studies suggested strong binding interactions with key proteins involved in cell growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
